Cas no 2138524-04-4 (3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol)
![3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/2138524-04-4x500.png)
3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol
- 2138524-04-4
- EN300-1160844
-
- Inchi: 1S/C13H19F3N2O/c1-8(2)12-17-5-6-18(12)11-7-9(19)3-4-10(11)13(14,15)16/h5-6,8-11,19H,3-4,7H2,1-2H3
- InChI Key: UIELILHGORQTBB-UHFFFAOYSA-N
- SMILES: FC(C1CCC(CC1N1C=CN=C1C(C)C)O)(F)F
Computed Properties
- Exact Mass: 276.14494772g/mol
- Monoisotopic Mass: 276.14494772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38Ų
3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160844-1.0g |
3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol |
2138524-04-4 | 1g |
$0.0 | 2023-06-08 |
3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on 3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol
3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138524-04-4): A Comprehensive Overview
3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138524-04-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
The chemical structure of 3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol is notable for its combination of a cyclohexane ring, an imidazole moiety, and a trifluoromethyl group. The cyclohexane ring provides a rigid scaffold that can influence the conformational flexibility and stability of the molecule. The imidazole moiety, known for its basicity and hydrogen-bonding capabilities, is often found in biologically active compounds due to its ability to interact with various biomolecules. The trifluoromethyl group, on the other hand, introduces significant electronic and steric effects, which can enhance the compound's lipophilicity and metabolic stability.
The synthesis of 3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol has been reported in several studies. One common approach involves the coupling of a trifluoromethylated cyclohexanol derivative with an appropriately substituted imidazole. This can be achieved through various methodologies, including transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as those utilizing microwave-assisted synthesis or solvent-free conditions.
In terms of biological properties, 3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol has shown promising activity in several areas. One notable application is in the field of neuropharmacology, where it has been investigated for its potential as a modulator of ion channels and receptors. Studies have demonstrated that this compound can selectively bind to specific subtypes of ion channels, such as voltage-gated sodium channels (NaV) and transient receptor potential (TRP) channels. This selective binding can lead to therapeutic effects in conditions such as neuropathic pain and epilepsy.
Additionally, 3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. This anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs). These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-[2-(propan-2-yl)-1H-imidazol-1-yl]-4-(trifluoromethyl)cyclohexan-1-ol has also been studied extensively. Preclinical data indicate that it exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for developing orally administered drugs with sustained therapeutic effects. Furthermore, the compound's lipophilicity and metabolic stability contribute to its favorable pharmacokinetic profile.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-[2-(propan-2-y l)-1H-imidazol - 1 - yl] - 4 - (trifluoromethyl)cyclohexan - 1 - ol in various therapeutic indications. Early results from phase I trials have shown that the compound is well-tolerated by patients with minimal adverse effects. Phase II trials are expected to provide more detailed insights into its therapeutic potential.
In conclusion, 3-[2-(propan - 2 - yl) - 1H - imidazol - 1 - yl] - 4 - (trifluoromethyl)cyclohexan - 1 - ol (CAS No. 2138524 - 04 - 4) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities and favorable pharmacokinetic properties, makes it an attractive target for drug discovery efforts. Ongoing research continues to uncover new applications and optimize its therapeutic potential.
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